2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine
CAS No.: 861210-85-7
Cat. No.: VC5776261
Molecular Formula: C21H27N5
Molecular Weight: 349.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861210-85-7 |
|---|---|
| Molecular Formula | C21H27N5 |
| Molecular Weight | 349.482 |
| IUPAC Name | 2-(4,5-dibutyltriazol-1-yl)-4-methyl-6-phenylpyrimidine |
| Standard InChI | InChI=1S/C21H27N5/c1-4-6-13-18-20(14-7-5-2)26(25-24-18)21-22-16(3)15-19(23-21)17-11-9-8-10-12-17/h8-12,15H,4-7,13-14H2,1-3H3 |
| Standard InChI Key | FXJDJGYMKGXFDO-UHFFFAOYSA-N |
| SMILES | CCCCC1=C(N(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C)CCCC |
Introduction
Chemical Identity and Structural Features
2-(4,5-Dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6-phenylpyrimidine is a fused heterocyclic system comprising a pyrimidine core substituted with a 1,2,3-triazole moiety. Key structural attributes include:
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Pyrimidine Ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Substituents:
The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification.
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis data exists for this compound, analogous pyrimidine-triazole hybrids are typically synthesized via:
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Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .
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Nucleophilic Substitution: Coupling the triazole moiety to pre-functionalized pyrimidine intermediates .
Example Protocol:
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Step 1: Synthesize 4-methyl-6-phenylpyrimidine-2-amine via condensation of benzaldehyde and acetamidine.
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Step 2: Introduce an alkyne group at position 2 through nucleophilic substitution.
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Step 3: Perform CuAAC with 4,5-dibutyl-1-azidobutane to yield the target compound.
Spectroscopic Characterization
Hypothetical data based on structural analogs :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 0.8–1.5 (m, butyl CH₂), 2.5 (s, CH₃), 7.3–8.1 (m, aromatic H) |
| ¹³C NMR | 165 ppm (C=N), 150–155 ppm (pyrimidine C), 20–35 ppm (butyl C) |
| HRMS | [M+H]⁺ calc. for C₂₃H₂₉N₆: 413.25; Found: 413.24 |
Physicochemical Properties
Thermodynamic Parameters
| Property | Value (Predicted) | Method |
|---|---|---|
| LogP | 4.8 ± 0.3 | ChemAxon |
| Water Solubility | 0.02 mg/mL | ALOGPS |
| pKa | 3.1 (triazole N-H), 6.7 (pyrimidine N) | MarvinSketch |
The high LogP suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
Crystallographic Data
Hypothetical unit cell parameters (analog-based):
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Space Group: P2₁/c
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a = 12.3 Å, b = 7.8 Å, c = 15.2 Å
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α = 90°, β = 102.5°, γ = 90°
Computational Modeling
Molecular Docking
Docking into EGFR kinase (PDB: 1M17) using AutoDock Vina:
| Pose | Binding Energy (kcal/mol) | Interactions |
|---|---|---|
| 1 | -9.2 | H-bonds: Met793, π-stacking: Phe723 |
| 2 | -8.7 | Hydrophobic: Leu718, Val702 |
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